2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a pyrazole ring fused to a hexahydroquinazolinone core and an acetamide group linked to a 4-methoxyphenyl substituent. Its synthesis likely involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. The pyrazole moiety (3,5-dimethyl substitution) and the methoxyphenyl group are critical to its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions such as hydrogen bonding .
Crystallographic studies of related compounds (e.g., N-pyrazole acetamides) suggest that such molecules often exhibit distinct conformational flexibility, with dihedral angles between aromatic rings and amide groups affecting molecular packing and stability . The methoxy group in this compound may enhance solubility compared to halogenated analogs, a feature important for pharmacological applications .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14-12-15(2)27(25-14)22-24-19-7-5-4-6-18(19)21(29)26(22)13-20(28)23-16-8-10-17(30-3)11-9-16/h8-12H,4-7,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMLKUDGTWQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the quinazoline core, and finally, the attachment of the methoxyphenyl group.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Quinazoline Core Construction: The quinazoline core is formed by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Final Assembly: The final step involves the coupling of the pyrazole and quinazoline intermediates with 4-methoxyphenyl acetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and solvents such as dichloromethane (DCM).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 396.46 g/mol. The structure consists of a hexahydroquinazoline core modified with pyrazole and methoxyphenyl groups.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus ATCC 25923 | 16 µg/mL |
| Compound B | E. coli ATCC 25922 | 32 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines associated with prostate and breast cancer. The mechanism appears to involve the modulation of androgen receptor signaling pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | 10.5 |
| Breast Cancer | 15.2 |
Pharmacological Insights
The compound also shows promise as a selective androgen receptor modulator (SARM), which could be beneficial in conditions requiring androgen receptor antagonism . This property makes it a candidate for treating androgen-dependent diseases such as prostate cancer.
Case Studies
Several case studies illustrate the efficacy of this compound in preclinical models:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Effects :
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazole and quinazoline moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-pyrazole acetamide derivatives, which are widely studied for their biological and material science applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility: The target compound’s hexahydroquinazolinone core introduces conformational rigidity compared to simpler pyrazole-acetamide analogs.
Substituent Effects :
- Methoxy Group : The 4-methoxyphenyl substituent likely improves solubility (lower LogP) relative to halogenated (e.g., bromo, chloro) or sulfanyl-containing analogs, aligning with the electron-donating nature of methoxy .
- Pyrazole Substitution : 3,5-Dimethyl groups on the pyrazole ring may enhance steric hindrance, affecting binding to biological targets compared to unsubstituted pyrazoles.
Hydrogen Bonding : Similar to analogs, the target compound exhibits N–H···O and C–H···O interactions, critical for crystal packing and stability. However, the methoxy group may introduce additional weak C–H···π interactions, altering supramolecular architecture .
Biological Activity: While halogenated analogs show confirmed antifungal/insecticidal activities, the methoxy substituent’s role remains speculative.
Research Implications and Limitations
- Pharmacological Potential: The compound’s structural hybridity (pyrazole + quinazolinone) merits exploration in multitarget drug design, particularly for kinase inhibition or antimicrobial activity.
- Synthetic Challenges: The hexahydroquinazolinone moiety requires precise stereochemical control during synthesis, posing scalability hurdles .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol. Its structure includes a pyrazole ring and a hexahydroquinazoline moiety, contributing to its unique properties and biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The initial step typically involves the reaction of suitable precursors to form the pyrazole structure.
- Construction of the Hexahydroquinazoline Core : This step includes cyclization reactions that yield the hexahydroquinazoline framework.
- Acetamide Group Introduction : The final step introduces the acetamide group via acylation reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds featuring pyrazole rings have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from to mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Target Strains |
|---|---|---|
| Compound A | 0.0125 | P. aeruginosa |
| Compound B | 0.0311 | S. aureus |
| Compound C | 0.0212 | E. coli |
Anticancer Potential
Studies have also explored the anticancer potential of similar derivatives:
- Mechanistic Insights : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. For example, certain pyrazole derivatives have been identified as inhibitors of protein kinases that play crucial roles in tumor growth .
Other Biological Activities
Beyond antimicrobial and anticancer activities, derivatives of this compound have been evaluated for:
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to our compound of interest:
- Study on Antibacterial Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
- Anticancer Research : Another research effort focused on evaluating a set of quinazoline derivatives for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing promising results in reducing cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
